molecular formula C18H21IN4O B12607453 2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide CAS No. 646524-16-5

2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide

Cat. No.: B12607453
CAS No.: 646524-16-5
M. Wt: 436.3 g/mol
InChI Key: BVIRJRREWWIJPQ-UHFFFAOYSA-N
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Description

2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide is a complex organic compound that features a triazene group, an iodine atom, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazene Group: The triazene group can be synthesized by reacting benzylamine with methyl iodide to form N-benzyl-N-methylamine, which is then diazotized and coupled with an appropriate nucleophile.

    Amidation: The final step involves the formation of the benzamide structure by reacting the iodinated triazene intermediate with propylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The triazene group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, thiols, or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom and benzamide structure may also contribute to its activity by facilitating binding to specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide: Lacks the iodine atom but has similar structural features.

    Benzimidazole derivatives: Share the benzamide structure and have similar biological activities.

    Thiazole derivatives: Contain a different heterocyclic ring but exhibit comparable biological properties.

Uniqueness

2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity. The combination of the triazene group, iodine atom, and benzamide structure provides a distinctive chemical profile that sets it apart from similar compounds.

Properties

CAS No.

646524-16-5

Molecular Formula

C18H21IN4O

Molecular Weight

436.3 g/mol

IUPAC Name

2-[[benzyl(methyl)amino]diazenyl]-5-iodo-N-propylbenzamide

InChI

InChI=1S/C18H21IN4O/c1-3-11-20-18(24)16-12-15(19)9-10-17(16)21-22-23(2)13-14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3,(H,20,24)

InChI Key

BVIRJRREWWIJPQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)I)N=NN(C)CC2=CC=CC=C2

Origin of Product

United States

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